molecular formula C22H17ClN4O2 B6046602 2-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetamide

2-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetamide

Cat. No.: B6046602
M. Wt: 404.8 g/mol
InChI Key: IGXFJDAFZHWDHN-UHFFFAOYSA-N
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Description

2-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetamide is a complex organic compound with the molecular formula C22H17ClN4O2 It is characterized by the presence of a phthalazine ring, a chlorophenyl group, and an acetamide moiety

Mechanism of Action

Target of Action

The compound “2-(4-{[4-(4-chlorophenyl)-1-phthalazinyl]amino}phenoxy)acetamide” is a related compound of Cetirizine . Cetirizine is a second-generation antihistamine used in the treatment of allergies, hay fever, angioedema, and urticaria It is a major metabolite of hydroxyzine, and a racemic selective H1 receptor antagonist.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

2-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[4-(4-chlorophenyl)phthalazin-1-yl]amino}phenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to inhibit VEGFR-2 sets it apart from other similar compounds, making it a promising candidate for further research in cancer therapy .

Properties

IUPAC Name

2-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c23-15-7-5-14(6-8-15)21-18-3-1-2-4-19(18)22(27-26-21)25-16-9-11-17(12-10-16)29-13-20(24)28/h1-12H,13H2,(H2,24,28)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGXFJDAFZHWDHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)OCC(=O)N)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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